molecular formula C6H3N3OS B8280436 [1,2,5]Thiadiazolo[3,4-b]pyridine-6-carbaldehyde

[1,2,5]Thiadiazolo[3,4-b]pyridine-6-carbaldehyde

Cat. No. B8280436
M. Wt: 165.17 g/mol
InChI Key: XUHRMFGGSDZZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,5]Thiadiazolo[3,4-b]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C6H3N3OS and its molecular weight is 165.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H3N3OS

Molecular Weight

165.17 g/mol

IUPAC Name

[1,2,5]thiadiazolo[3,4-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C6H3N3OS/c10-3-4-1-5-6(7-2-4)9-11-8-5/h1-3H

InChI Key

XUHRMFGGSDZZOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NSN=C21)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-[(E)-2-phenylethenyl][1,2,5]thiadiazolo[3,4-b]pyridine (0.88 g, 3.68 mmol) was added acetone (30 ml), N-methyl-morpholine-N-oxide, 50 wt. % in water (1.525 ml, 7.35 mmol) and then osmium tetroxide in water (0.225 ml, 0.037 mmol). The reaction was then stirred for 20 hours. To the pale brown solution was added sodium periodate (3.15 g, 14.71 mmol) and stirring continued for 45 mins. The solvent was reduced by rotary evaporation and the remainder partitioned between chloroform and water. The aqueous was further extracted with chloroform and the combined organic extracts passed through a hydrophobic frit and concentrated to give brown/black solid (0.6 g). A portion of this material (0.575 g) was purified by chromatography on silica eluting with 20% EtOAc in cyclohexane to a pale yellow solid (160 mg).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.525 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.225 mL
Type
catalyst
Reaction Step Four

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